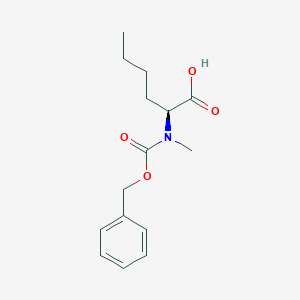

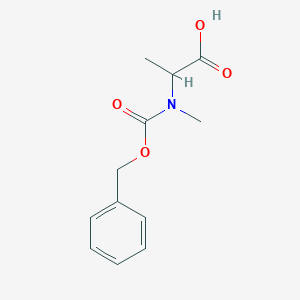

Z-N-Me-Ala-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

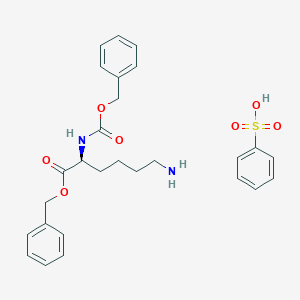

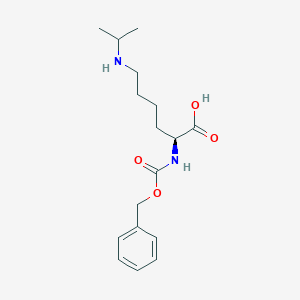

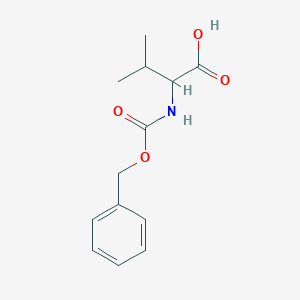

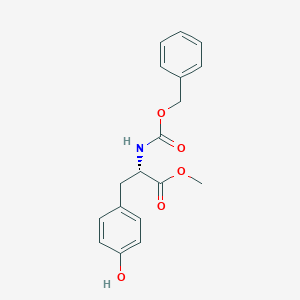

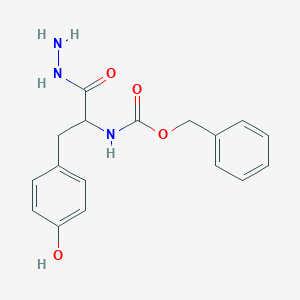

Z-N-Me-Ala-OH, also known as Z-N-methyl-L-alanine, is an alanine derivative . It has an empirical formula of C12H15NO4 and a molecular weight of 237.25 .

Molecular Structure Analysis

The molecular structure of Z-N-Me-Ala-OH is characterized by the empirical formula C12H15NO4 . More detailed structural analysis would require additional resources such as spectroscopic data or crystallographic studies.

Scientific Research Applications

Green Synthesis Methodologies

Research on green technologies emphasizes the synthesis of compounds with high solubility and low toxicity, potentially useful in the food industry. A study by Ungaro et al. (2015) demonstrates a clean synthetic route for preparing bitter-taste dipeptides, which could serve as substitutes for caffeine as food additives. This process combines biocatalysis, heterogeneous metal catalysis, and magnetic nanoparticles for the clean production of target compounds, showcasing the potential of using enzymes and metal catalysts in peptide chemistry and catalysis (Ungaro et al., 2015).

Metal Ion Binding

Buglyó et al. (2016) explored the metal ion binding capabilities of dipeptide hydroxamic acids, revealing insights into how these compounds interact with various metal ions. Such studies have implications for understanding the biochemical and environmental interactions of peptides and their derivatives (Buglyó et al., 2016).

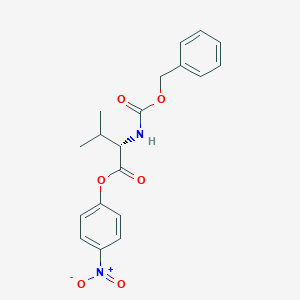

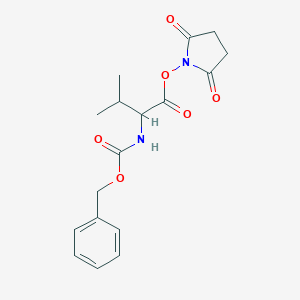

Peptide Synthesis

Research by Salam et al. (2008) on protease-catalyzed dipeptide synthesis from N-protected amino acid esters and free amino acids in frozen aqueous solutions indicates a novel approach for peptide coupling, enhancing the efficiency and yield of peptide synthesis. This contributes significantly to the development of methodologies for synthesizing peptides under kinetically controlled conditions (Salam et al., 2008).

Environmental Applications

Studies on the modification of natural zeolites with hydrated aluminum oxide for the simultaneous removal of phosphate and ammonium from aqueous solutions highlight the environmental applications of chemical modifications in water treatment processes. Guaya et al. (2015) demonstrate that such modifications can enhance the sorption capacity of natural zeolites, offering a viable solution for waste water treatment (Guaya et al., 2015).

Safety and Hazards

When handling Z-N-Me-Ala-OH, it is recommended to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, is recommended .

Relevant Papers

One relevant paper found discusses the use of an aliphatic dipeptide, alanine–isoleucine, which is protected with a Z group at the N-terminus. The protected dipeptide forms hollow microtubes with orthorhombic symmetry upon evaporation on glass surfaces . While this paper does not specifically discuss Z-N-Me-Ala-OH, it provides insight into the potential applications of similar compounds.

properties

IUPAC Name |

(2S)-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-9(11(14)15)13(2)12(16)17-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,15)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGEQKVZQPWSOTI-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.